molecular formula C12H16O3 B156502 4-Tert-butylphenoxyacetic acid CAS No. 1798-04-5

4-Tert-butylphenoxyacetic acid

Cat. No.: B156502
CAS No.: 1798-04-5
M. Wt: 208.25 g/mol
InChI Key: FBIGAJNVRFKBJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-tert-Butyl-phenoxy)-acetic acid is a monocarboxylic acid.

Scientific Research Applications

Endocrine Disruptors Detection

Mol, Sunarto, and Steijger (2000) investigated the determination of hydroxyl-group containing endocrine disruptors, including 4-tert-butylphenoxyacetic acid, using derivatization and gas chromatography. This research is significant for environmental studies as it enables the sensitive detection of endocrine disruptors in surface water, crucial for understanding environmental pollution and its impact on ecosystems and human health (Mol, Sunarto, & Steijger, 2000).

Oligonucleotide Synthesis

In the field of molecular biology, Sinha et al. (1993) described using tert-butylphenoxyacetyl for N-protection of nucleoside bases during oligonucleotide synthesis. This methodology is vital for the development of DNA and RNA analogs and has implications in genetic research and therapeutic applications (Sinha et al., 1993).

Chemical Synthesis and Reaction Pathways

Weyhermüller, Wagner, and Chaudhuri (2011) explored the use of ligands like tert-butylphenoxyacetic acid in the formation of dibridged diiron(III) complexes. Their research contributes to the understanding of magnetostructural correlation in chemistry, which can be applicable in materials science and catalysis (Weyhermüller, Wagner, & Chaudhuri, 2011).

Pharmaceutical Research

In pharmaceutical research, Bodanszky and Bodanszky (2009) demonstrated the selective removal of tert-butylphenoxyacetic acid groups, important in the synthesis of various pharmaceutical compounds. This research helps in improving the efficacy and purity of pharmaceutical products (Bodanszky & Bodanszky, 2009).

Water Treatment and Environmental Chemistry

Zheng et al. (2020) studied the transformation of 4-tert-butylphenol, a compound related to this compound, in water treatment processes. Their research is pivotal in developing effective methods for removing environmental pollutants and ensuring safe water supplies (Zheng et al., 2020).

Safety and Hazards

4-Tert-butylphenoxyacetic acid is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and avoid contact with skin and eyes . In case of contact, rinse immediately with plenty of water and seek medical advice .

Biochemical Analysis

Biochemical Properties

4-Tert-butylphenoxyacetic acid plays a significant role in biochemical reactions, particularly as a reagent for the TAC protective group in nucleosides . It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in glycolipid metabolism, affecting the production and regulation of short-chain fatty acids . These interactions are crucial for maintaining energy balance and normal physiological functions in the body.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can impact glucose and lipid metabolism by regulating the levels of short-chain fatty acids . This regulation is essential for maintaining intracellular homeostasis and energy balance.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with specific enzymes and proteins, modulating their activity and function . These interactions can lead to significant changes in cellular processes, including the regulation of metabolic pathways and the modulation of gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under laboratory conditions, but its effects can vary depending on the duration of exposure and the specific experimental conditions . Long-term studies are necessary to fully understand the temporal effects of this compound on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on metabolic processes, while higher doses can lead to toxic or adverse effects . It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks. Studies have shown that the compound’s effects are dose-dependent, with threshold effects observed at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to glycolipid metabolism . It interacts with enzymes and cofactors that regulate the production and utilization of short-chain fatty acids. These interactions can influence metabolic flux and metabolite levels, affecting overall metabolic homeostasis. Understanding the metabolic pathways involving this compound is crucial for elucidating its role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation within different cellular compartments, influencing its overall activity and function.

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, modulating various biochemical and cellular processes.

Properties

IUPAC Name

2-(4-tert-butylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-12(2,3)9-4-6-10(7-5-9)15-8-11(13)14/h4-7H,8H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBIGAJNVRFKBJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50170863
Record name (p-tert-Butylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50170863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1798-04-5
Record name 2-[4-(1,1-Dimethylethyl)phenoxy]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1798-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (p-tert-Butylphenoxy)acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001798045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1798-04-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8481
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (p-tert-Butylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50170863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-tert-butylphenoxy)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 10.0 g (66.7 mmoles) p-tertbutylphenol in 50 ml dry dimethyl formamide was added, dropwise, to a mechanically stirred slurry of 8.4 g sodium hydride (as 50% oil dispersion) in 500 ml dry dimethyl formamide. To the phenoxide solution was added, dropwise, a solution of 6.3 g (66.3 mmoles) chloroacetic acid in 50 ml dry dimethyl formamide. The reaction mixture was stirred at room temperature for two hours. The reaction mixture was diluted with 200 ml diethyl ether and acidified with 3N hydrochloric acid. The aqueous layer was removed and washed with 200 ml diethyl ether. The organic layers were combined, dried (MgSO4) and evaporated to a white gummy residue which was dried in vacuo yielding p-t-butylphenoxyacetic acid, 9.0 g (65%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
6.3 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
500 mL
Type
solvent
Reaction Step Six
Quantity
50 mL
Type
solvent
Reaction Step Seven
Quantity
200 mL
Type
solvent
Reaction Step Eight

Synthesis routes and methods II

Procedure details

4-t-butylphenol, 37.5 gm, was added to 300 ml of ethanol. 57.2 gm of a 25% solution of sodium methoxide (2equivalents) in methanol was then added to the system. The system was stirred at room temperature for approximately 0.5 hour. Afterwards, 29.5 ml of bromoacetic acid was added and the system was then heated to reflux for 18 hours. The reaction was then stopped and the solvent removed by stripping. The resulting solid was dissolved in methylene chloride; dilute sodium hydroxide was added to give a basic pH. The resulting precipitate was dissolved in hydrochloric acid and then extracted with methylene chloride. The methylene chloride was then stripped, and the resulting crude product air dried. Toluene was then added to the product. The toluene was removed by stripping and any remaining water was azeotroped off with the toluene to give 33.3 gm of 4-t-butylphenoxyacetic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
29.5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

94% pure acid (melting point 93° to 95° C., 1.4% of residual phenol) was prepared in an analogous manner in a yield of 93.8% of theory from 4-tert-butylphenol and methylchloroacetate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
93.8%

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Tert-butylphenoxyacetic acid
Reactant of Route 2
Reactant of Route 2
4-Tert-butylphenoxyacetic acid
Reactant of Route 3
Reactant of Route 3
4-Tert-butylphenoxyacetic acid
Reactant of Route 4
Reactant of Route 4
4-Tert-butylphenoxyacetic acid
Reactant of Route 5
Reactant of Route 5
4-Tert-butylphenoxyacetic acid
Reactant of Route 6
Reactant of Route 6
4-Tert-butylphenoxyacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.